![molecular formula C19H18BrNO3S B2933001 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1421530-25-7](/img/structure/B2933001.png)
2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Scientific Research Applications
Kinetics of Bromination in Heterocyclic Systems
Research by Linda and Marino (1968) explored the kinetics of bromination in heterocyclic systems, including furan derivatives. They found that bromination of 2-methoxycarbonyl derivatives of thiophen, furan, and pyrrole in acetic acid shows similar characteristics to benzene derivatives' bromination, indicating a potential pathway for synthesizing compounds like 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide (Linda & Marino, 1968).
Ethoxybromination of Enamides
Nocquet‐Thibault et al. (2013) presented a method for the ethoxybromination of enamides, yielding α-bromo hemiaminals. This method could be relevant for the synthesis of brominated benzamide derivatives (Nocquet‐Thibault et al., 2013).
Synthesis of Functionalized Benzamide Derivatives
Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues, showing significant antibacterial activities against drug-resistant bacteria. This highlights the potential application of brominated benzamide derivatives in developing new antimicrobial agents (Siddiqa et al., 2022).
Radical Cyclisation to Tetrahydrofuran Derivatives
Esteves et al. (2007) investigated the radical cyclisation of propargyl bromoethers, leading to tetrahydrofuran derivatives. This study might offer insights into the synthesis pathways and reactivity of brominated benzamide compounds (Esteves et al., 2007).
Electrophilic Substitution in Heterocyclic Compounds
Aleksandrov and El’chaninov (2017) worked on the electrophilic substitution reactions of furan derivatives, which can be critical in understanding the chemical behavior of brominated benzamide compounds in various synthetic applications (Aleksandrov & El’chaninov, 2017).
Design and Synthesis of Anticancer Benzofuran Derivatives
Romagnoli et al. (2015) designed and synthesized benzofuran derivatives with anticancer and antiangiogenic activities. This study suggests the potential therapeutic applications of brominated benzamide derivatives in cancer treatment (Romagnoli et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-23-15-4-5-18(20)17(11-15)19(22)21(12-14-7-9-24-13-14)8-6-16-3-2-10-25-16/h2-5,7,9-11,13H,6,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMHZRGWIBEQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide |
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